1,7-Naphthyridine

SOS1 Inhibitor KRAS-Driven Tumors Antitumor Efficacy

1,7-Naphthyridine (CAS 253-69-0) is the validated core for SOS1, PIP4K2A, and p38α kinase inhibitors. Unlike other naphthyridine regioisomers, its unique 1,7-N geometry enables essential ATP-pocket hydrogen bonding; isomer substitution disrupts SAR. Validated by HH0043 (3.6× potency gain vs. BI-3406; 76% TGI) and BAY-091/BAY-297 (IC50 5.5–14 nM). Procure for KRAS-mutant NSCLC, colorectal, pancreatic cancers, and chronic inflammatory diseases.

Molecular Formula C8H6N2
Molecular Weight 130.15 g/mol
CAS No. 253-69-0
Cat. No. B1217170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Naphthyridine
CAS253-69-0
Molecular FormulaC8H6N2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2)N=C1
InChIInChI=1S/C8H6N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-6H
InChIKeyMXBVNILGVJVVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Naphthyridine (CAS 253-69-0): Core Scaffold Procurement for SOS1, PIP4K2A, and p38 MAP Kinase Inhibitor Development


1,7-Naphthyridine (CAS 253-69-0, molecular weight 130.15 g/mol) is a diazanaphthalene heterocycle comprising two fused pyridine rings with nitrogen atoms at the 1 and 7 positions [1]. It serves as a foundational building block in medicinal chemistry, distinct from its five regioisomeric naphthyridine congeners (1,5-; 1,6-; 1,8-; 2,6-; 2,7-) by virtue of its unique nitrogen spacing and resultant π-deficient character [2]. This electron-deficient aromatic system exhibits high vulnerability to nucleophilic attack and participates in a range of functionalization reactions, including electrophilic bromination and amination, that enable construction of diverse derivative libraries [3]. Recent patent and primary literature activity demonstrates that the 1,7-naphthyridine core supports development of clinically relevant kinase inhibitors, including clinical candidates targeting SOS1, PIP4K2A, and p38α MAP kinase [4][5]. The scaffold also occurs naturally in Glycine max and Aronia melanocarpa, underscoring its biological relevance [1].

Why 1,5-, 1,6-, or 1,8-Naphthyridine Cannot Substitute for 1,7-Naphthyridine in Targeted Inhibitor Programs


Regioisomeric naphthyridines are not interchangeable building blocks due to profound differences in nitrogen atom positioning that dictate molecular geometry, binding pocket complementarity, and physicochemical properties. The 1,7-isomer positions its two nitrogen atoms in a non-adjacent, meta-like arrangement across the two rings, whereas 1,5-naphthyridine places nitrogens para-like across the naphthalene framework and 1,8-naphthyridine places them adjacent on opposite rings [1]. These distinct geometries critically alter hydrogen-bonding vectors and π-stacking interactions within kinase ATP-binding pockets [2]. For example, in c-Met kinase inhibitor design, 1,6-naphthyridine was explicitly identified as a more promising core structure than 1,5-naphthyridine, demonstrating that even closely related isomers exhibit divergent target engagement . Furthermore, the 1,7-isomer's specific electronic distribution—manifested in a calculated LogP of 0.59–1.1 and predicted pKa of approximately 3.70—differs from other isomers and directly influences solubility, permeability, and metabolic stability . Substituting a 1,7-naphthyridine core with a 1,8- or 1,5-congener in an established lead series would therefore disrupt key binding interactions, alter pharmacokinetic profiles, and compromise established structure–activity relationships (SAR), necessitating complete re-optimization.

Quantitative Differentiation of 1,7-Naphthyridine: Comparative Efficacy, Selectivity, and Physicochemical Performance


Superior In Vivo Antitumor Efficacy of 1,7-Naphthyridine-Based SOS1 Inhibitor HH0043 vs. Quinazoline-Based BI-3406

In a head-to-head comparison within a KRASG12C-mutated NCI-H358 xenograft mouse model, the 1,7-naphthyridine-based SOS1 inhibitor HH0043 demonstrated superior antitumor efficacy compared to the quinazoline-based clinical comparator BI-3406. At an identical oral dose of 50 mg/kg administered twice daily, HH0043 achieved a Total Growth Inhibition (TGI) of 76%, while BI-3406 achieved only 49% TGI [1]. This represents a 55% relative improvement in tumor growth inhibition for the 1,7-naphthyridine scaffold-based compound. In a 3D proliferative cellular assay using the same NCI-H358 cell line, HH0043 was 3–4 times more potent than BI-3406, with IC50 values of 90 nM vs. 322 nM, respectively [1]. Furthermore, HH0043 inhibited p-ERK levels in vivo more effectively than BI-3406 at the same dose, confirming superior target engagement and downstream pathway suppression [1].

SOS1 Inhibitor KRAS-Driven Tumors Antitumor Efficacy

Exceptional Kinase Selectivity of 1,7-Naphthyridine N-Oxide p38α MAP Kinase Inhibitors vs. Closely Related Kinases

A series of 1,7-naphthyridine 1-oxides developed as p38α MAP kinase inhibitors exhibits remarkable selectivity against a panel of closely related serine/threonine kinases. The lead compound in this series demonstrated >10,000-fold selectivity for p38α (IC50 = 0.74 nM) over ERK1 and JNK1–3, all of which belong to the same MAP kinase superfamily [1]. Broader kinome profiling of an optimized analog (compound 20) against a panel of 55 tyrosine and serine/threonine kinases revealed an impressive selectivity profile for p38α/β, with IC50 values >10 μM for all off-target kinases tested, including c-Raf, JNK1–3, and MK2 [1]. This unprecedented selectivity is attributed to a unique binding mode enabled by the 1,7-naphthyridine N-oxide geometry, which facilitates simultaneous hydrogen bonding with the backbone amide NH groups of Met109 and Gly110 in the p38α hinge region [1].

p38 MAP Kinase Kinase Selectivity Inflammation

Physicochemical Differentiation: LogP, pKa, and Aqueous Solubility of 1,7-Naphthyridine vs. Naphthyridine Isomers

The physicochemical profile of 1,7-naphthyridine distinguishes it from its regioisomers and informs its suitability for specific medicinal chemistry applications. The calculated ACD/LogP of 1,7-naphthyridine is 0.59, indicating moderate lipophilicity balanced with aqueous compatibility . PubChem reports an XLogP3-AA value of 1.1 [1]. In contrast, 1,8-naphthyridine derivatives are generally more lipophilic; for example, 2-phenyl-1,7-naphthyridine exhibits an XLogP of 2.8 [2]. The predicted pKa of 1,7-naphthyridine is 3.70 ± 0.10 , whereas the predicted pKa of a representative 1,8-naphthyridine derivative (5-chloro-1,7-naphthyridine) is 2.28 . The estimated aqueous solubility of the parent 1,7-naphthyridine is approximately 10.2 g/L at 25 °C, based on its log Kow of 1.12 [3]. The specific site of protonation for 1,7-naphthyridine is the β-nitrogen atom, a characteristic shared with 1,6-naphthyridine but distinct from cinnoline and other isomers [4].

Physicochemical Properties Lipophilicity Solubility

SOS1 Biochemical Potency and Cellular Activity of 1,7-Naphthyridine HH0043

The 1,7-naphthyridine-based lead compound HH0043 exhibits potent biochemical inhibition of the KRAS–SOS1 protein–protein interaction, a critical node in RAS-driven oncogenic signaling. In a fluorescence-based biochemical assay, HH0043 inhibited SOS1 with an IC50 value of 21 nM [1]. In cellular assays using the KRASG12C-mutated NCI-H358 lung cancer cell line, HH0043 demonstrated antiproliferative activity with an IC50 of 90 nM in a 3D spheroid culture format, a more physiologically relevant model than traditional 2D monolayer assays [1]. The compound also effectively inhibited downstream p-ERK signaling, confirming on-target cellular engagement of the SOS1–KRAS axis. For reference, the clinical-stage quinazoline-based SOS1 inhibitor BI-3406 exhibited a 3D proliferative IC50 of 322 nM in the same assay system, highlighting the enhanced cellular potency conferred by the 1,7-naphthyridine scaffold [1].

SOS1 Inhibitor Biochemical Potency Cellular Activity

Procurement-Driven Application Scenarios for 1,7-Naphthyridine in Drug Discovery and Chemical Biology


Lead Optimization of SOS1 Inhibitors for KRAS-Driven Solid Tumors

Procurement of 1,7-naphthyridine as a core scaffold is directly justified for medicinal chemistry programs targeting the KRAS–SOS1 protein–protein interaction. The head-to-head in vivo efficacy advantage (TGI 76% vs. 49% for BI-3406) and 3.6-fold improved 3D cellular potency (IC50 90 nM vs. 322 nM) of the 1,7-naphthyridine derivative HH0043 over the quinazoline-based comparator BI-3406 provide quantitative evidence that this scaffold confers superior antitumor activity [1]. These data support the selection of 1,7-naphthyridine building blocks for synthesizing novel SOS1 inhibitor libraries aimed at addressing KRASG12C-mutated and other RAS-driven cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma.

Development of Highly Selective p38α MAP Kinase Inhibitors for Inflammatory Diseases

1,7-Naphthyridine 1-oxide derivatives represent a validated chemical series for achieving exceptional kinome selectivity in p38α MAP kinase inhibition. The documented >10,000-fold selectivity over ERK1 and JNK1–3, combined with IC50 >10 μM against a panel of 55 off-target kinases, addresses the critical challenge of kinase inhibitor promiscuity that has historically plagued p38α programs [1]. The scaffold enables simultaneous hydrogen bonding with Met109 and Gly110 hinge residues, a binding mode that rationalizes this selectivity. Procurement of 1,7-naphthyridine for p38α inhibitor synthesis is therefore warranted for programs seeking to minimize off-target toxicity in chronic inflammatory indications such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Synthesis of PIP4K2A Inhibitors for Oncology and Hematology Applications

The 3-cyano-1,7-naphthyridine core structure serves as the validated pharmacophore for the highly selective PIP4K2A inhibitors BAY-091 and BAY-297, which exhibit single-digit nanomolar potency (IC50 = 5.5–14 nM) and excellent kinome selectivity profiles (<10% inhibition of 395 off-target kinases at 1 μM) [1]. Replacement of the 1,7-naphthyridine core with alternative heterocycles such as pyrido[3,4-d]pyrimidine resulted in loss of activity, confirming that the 1,7-isomer geometry is essential for PIP4K2A binding [1]. Procurement of 1,7-naphthyridine building blocks is therefore essential for any medicinal chemistry effort seeking to advance PIP4K2A-targeted therapies for p53-deficient tumors or hematological malignancies where PIP4K2A dependency has been established.

Solubility-Driven Optimization of PDE4 Inhibitors via 1,7-Naphthyridine Scaffold Modification

Directed structural changes to a 1,7-naphthyridine phosphodiesterase-4 (PDE4) inhibitor series have been demonstrated to increase aqueous solubility while retaining target inhibition, enabling superior pharmacokinetic properties [1]. This solubility-driven optimization approach leverages the favorable physicochemical baseline of the 1,7-naphthyridine core (estimated aqueous solubility ~10.2 g/L, ACD/LogP = 0.59) to address the common formulation challenges associated with PDE4 inhibitors in respiratory and inflammatory indications . Procurement of 1,7-naphthyridine for PDE4 programs is supported by demonstrated tractability in improving developability parameters without compromising potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,7-Naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.